Home > Products > Screening Compounds P48343 > 3-benzyl-1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione
3-benzyl-1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione -

3-benzyl-1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione

Catalog Number: EVT-4588574
CAS Number:
Molecular Formula: C17H16N2O2
Molecular Weight: 280.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

7-Chloro-4-(cyclohexylmethyl)-1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione (BNZ-1)

Compound Description: BNZ-1 is a benzodiazepine analogue that demonstrates anti-leishmanial activity in vitro. Studies have shown it to be effective against Leishmania amastigotes. Metabolic studies in rat models indicate that BNZ-1 undergoes N-demethylation, hydroxylation, and subsequent O-glucuronidation in the liver []. Additionally, BNZ-1 has been observed to deplete glutathione (GSH) levels in murine macrophages without significantly affecting cell viability [].

4-Cyclohexylmethyl-1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione (BNZ-2)

Compound Description: BNZ-2, another benzodiazepine analogue, exhibits anti-leishmanial properties, particularly against Leishmania amastigotes, similar to BNZ-1 [, ]. In rat liver systems, BNZ-2 undergoes metabolism through N-demethylation, hydroxylation, and O-glucuronidation, indicating similarities in its metabolic pathway with BNZ-1 []. Furthermore, BNZ-2, like BNZ-1, depletes GSH levels in macrophages without causing significant cell death [].

Flurazepam

Compound Description: Flurazepam is a well-known benzodiazepine drug with sedative and hypnotic properties. It is primarily used for the short-term treatment of insomnia. In contrast to BNZ-1 and BNZ-2, flurazepam depletes GSH levels in macrophages and inhibits glutathione reductase activity, suggesting a different mechanism of action [].

Relevance: Although Flurazepam possesses the core benzodiazepine structure like 3-benzyl-1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione, their substituents and associated pharmacological activities differ. Flurazepam's distinct structure leads to sedative-hypnotic effects and a different interaction with GSH pathways compared to the anti-leishmanial activities of BNZ-1 and BNZ-2 [].

Cyclopenin

Compound Description: Cyclopenin (3-benzyl-3,10-epoxy-4-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione) is a benzodiazepine alkaloid produced by the fungus Penicillium cyclopium Westling. Biosynthetic studies have shown that its carbon skeleton originates from anthranilic acid, L-phenylalanine, and the methyl group of methionine [].

Overview

3-benzyl-1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione is a compound belonging to the benzodiazepine family, known for its psychoactive properties. This compound is notable for its potential applications in pharmacology, particularly as a GABA receptor modulator, which suggests its relevance in treating anxiety and related disorders. The molecular formula of this compound is C16H14N2O2C_{16}H_{14}N_{2}O_{2}, and it has a molecular weight of approximately 266.3 g/mol .

Source and Classification

This compound can be classified as a benzodiazepine derivative, which are a group of medications primarily used for their anxiolytic (anti-anxiety) effects. Benzodiazepines act on the central nervous system by enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, leading to sedative and muscle relaxant properties .

Synthesis Analysis

Methods and Technical Details

The synthesis of 3-benzyl-1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione typically involves multi-step organic reactions. Common methods include:

  1. Condensation Reactions: The initial step often involves the condensation of appropriate anilines with carbonyl compounds to form an intermediate.
  2. Cyclization: Subsequent cyclization reactions are performed to form the benzodiazepine structure.
  3. Functional Group Modifications: Further reactions may include alkylation or acylation to introduce the benzyl group and methyl group at specific positions.

These synthetic routes can vary significantly based on the desired stereochemistry and functional groups of the final product .

Molecular Structure Analysis

Structure and Data

The molecular structure of 3-benzyl-1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione features a fused benzodiazepine ring system with a benzyl substituent at the 3-position and a methyl group at the 1-position.

Key structural data includes:

  • InChI: InChI=1S/C16H14N2O2/c19-15-12-8-4-5-9-13(12)17-16(20)14(18-15)10-11-6-2-1-3-7-11/h1-9,14H,10H2,(H,17,20)(H,18,19) .
  • Molecular Weight: 266.3 g/mol.

The compound's three-dimensional conformation can significantly influence its biological activity.

Chemical Reactions Analysis

Reactions and Technical Details

3-benzyl-1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione can undergo various chemical reactions typical of benzodiazepines:

  1. Hydrolysis: The compound can hydrolyze under acidic or basic conditions to yield corresponding carboxylic acids.
  2. N-Alkylation: This reaction can modify the nitrogen atom in the ring structure to enhance pharmacological properties.
  3. Oxidation: The presence of carbonyl groups allows for oxidation reactions that could potentially lead to more active derivatives.

These reactions are essential for modifying the pharmacokinetic and pharmacodynamic profiles of the compound .

Mechanism of Action

Process and Data

The mechanism of action for 3-benzyl-1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione primarily involves modulation of GABA-A receptors in the central nervous system. By binding to these receptors:

  1. Increased GABAergic Activity: The compound enhances GABA's inhibitory effects on neuronal excitability.
  2. Sedative Effects: This leads to anxiolytic effects, muscle relaxation, and sedation.
  3. Potential Therapeutic Applications: Such mechanisms suggest its utility in treating anxiety disorders and insomnia .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Key physical properties include:

  • Appearance: Typically exists as a solid crystalline form.

Chemical properties include:

  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide but poorly soluble in water.

Relevant data includes melting points and boiling points that are crucial for handling and application purposes .

Applications

Scientific Uses

The primary applications of 3-benzyl-1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione are in pharmaceutical research:

  1. Anxiolytic Research: Investigated as a potential treatment for anxiety disorders due to its GABAergic activity.
  2. Neuropharmacology Studies: Used in studies exploring receptor binding affinities and pharmacological profiles.
  3. Lead Compound Development: Serves as a scaffold for developing new benzodiazepine derivatives with improved efficacy or reduced side effects .
Synthetic Methodologies for 1,4-Benzodiazepine-2,5-Dione Derivatives

Multi-Step Organic Synthesis via Condensation and Cyclization Reactions

Classical routes to 3-benzyl-1-methyl-1,4-benzodiazepine-2,5-dione involve sequential condensation and cyclization steps. The synthesis typically starts with ortho-phenylenediamine and a substituted α-keto acid or ester. The benzyl group at the N3 position is introduced via alkylation of an intermediate dihydroquinoxaline precursor, while methylation at N1 employs methyl iodide under basic conditions [3] [7]. Critical cyclization often occurs under acidic catalysis (e.g., p-toluenesulfonic acid) at 80–100°C, forming the diazepine-dione core. Modifications at C3 and N1 enable structural diversification; electron-withdrawing benzyl groups enhance cyclization kinetics due to increased imine reactivity. Yields range from 50–85%, influenced by substituent sterics and electronic profiles [7].

Table 1: Representative Yields in Multi-Step Synthesis

C3 SubstituentN1 SubstituentCyclization CatalystYield (%)
BenzylMethylp-TsOH85
4-FluorobenzylMethylAcOH72
AllylMethylPPA*68
Polyphosphoric acid

Bargellini-Type Reaction Conditions for Novel Derivatives

Bargellini reactions exploit electrophilic-nucleophilic ternary systems to assemble complex scaffolds. For 1,4-benzodiazepinediones, this involves reacting ortho-phenylenediamine with diketene (generating a β-ketoamide intermediate), followed by addition of methyl propiolate and trialkyl phosphites. The phosphite acts as a dual nucleophile and radical trap, enabling trans-selective formation of phosphono-succinate derivatives at C3. Under anhydrous dichloromethane at 25°C, this one-pot reaction achieves >90% diastereoselectivity for the trans-isomer [8]. The methodology permits installation of phosphonyl or phosphite ylide groups adjacent to the diazepine core, broadening applications in metalloenzyme inhibition.

Solid-Phase Parallel Synthesis for High-Throughput Libraries

The Ugi-Deprotection-Cyclization (UDC) strategy enables rapid generation of benzodiazepinedione libraries. Wang resin-bound 2-aminothiophene carboxylates (from Gewald reactions) undergo Ugi four-component reactions with aldehydes, isocyanides, and carboxylic acids. Acidic deprotection liberates the amine, which spontaneously cyclizes to 1,4-thienodiazepine-2,5-diones—bioisosteres of benzodiazepinediones. This method achieves 65–92% yields with >85% purity after cleavage, facilitating 50–100 compound libraries per week [7]. Microwave-assisted cyclization (120°C, 10 min) further enhances throughput.

Table 2: Solid-Phase Synthesis Parameters

Building BlockDiversity ElementCyclization TimeAvg. Yield
2-Aminothiophene-3-acidR¹ (aldehyde)2 h (reflux)78%
Aromatic aldehydeR² (isocyanide)10 min (microwave)92%
tert-Butyl isocyanideR³ (carboxylic acid)4 h (RT)65%

Stereoselective Approaches for Racemic and Enantiopure Forms

Stereocontrol at C3 (chiral due to benzyl substitution) employs chiral auxiliaries or catalysts. Racemic mixtures form via non-selective aldol condensations between benzodiazepine enolates and benzaldehydes. For enantiopure targets, Evans’ oxazolidinone auxiliaries direct alkylation at C3, achieving >95% ee after auxiliary removal . Alternatively, Cinchona alkaloid-derived phase-transfer catalysts (e.g., O-allyl-N-(9-anthracenylmethyl)cinchoninium bromide) enable asymmetric Michael additions to α,β-unsaturated diazepinediones, affording C3-alkylated products with 88% ee [2]. DFT studies confirm steric repulsion in the Z-enolate transition state drives E-isomer predominance (>20:1) in solvent-free condensations [2].

Green Chemistry Strategies: Solvent-Free and Catalytic Methods

Solvent-free mechanochemistry and catalytic protocols minimize environmental impact. Ball-milling ortho-phenylenediamine, diketene, and benzaldehyde derivatives yields 3-substituted benzodiazepinediones in 70–95% yields within 30 minutes—10× faster than solution-phase routes [9]. Montmorillonite K10 clay catalyzes cyclocondensations by activating carbonyl groups via Lewis acid sites, eliminating solvent needs [10]. Microwave irradiation in solvent-free systems accelerates ring closure (5–8 min vs. 12 h conventional heating) while reducing energy use by 40% [4] [9].

Table 3: Green Synthesis Performance Metrics

MethodReaction TimeYield (%)E-Factor*
Ball-milling30 min950.8
Montmorillonite K102 h881.2
Microwave (neat)8 min910.5
Environmental factor (lower = greener)

Properties

Product Name

3-benzyl-1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione

IUPAC Name

3-benzyl-1-methyl-3,4-dihydro-1,4-benzodiazepine-2,5-dione

Molecular Formula

C17H16N2O2

Molecular Weight

280.32 g/mol

InChI

InChI=1S/C17H16N2O2/c1-19-15-10-6-5-9-13(15)16(20)18-14(17(19)21)11-12-7-3-2-4-8-12/h2-10,14H,11H2,1H3,(H,18,20)

InChI Key

TZRNZYMBFMGUKU-UHFFFAOYSA-N

SMILES

CN1C2=CC=CC=C2C(=O)NC(C1=O)CC3=CC=CC=C3

Canonical SMILES

CN1C2=CC=CC=C2C(=O)NC(C1=O)CC3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.